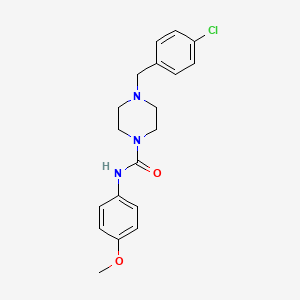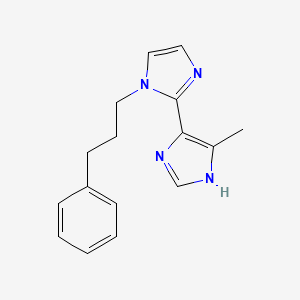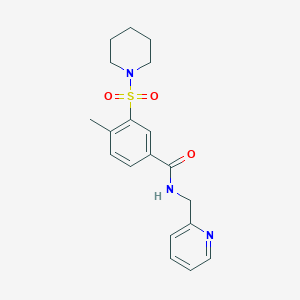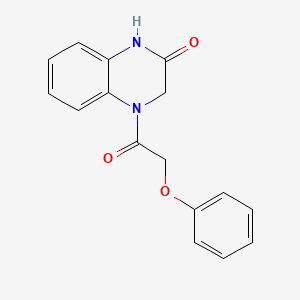
4-(4-chlorobenzyl)-N-(4-methoxyphenyl)-1-piperazinecarboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-(4-chlorobenzyl)-N-(4-methoxyphenyl)-1-piperazinecarboxamide, also known as AG-490, is a small molecule inhibitor of Janus kinase 2 (JAK2) and signal transducer and activator of transcription 3 (STAT3) signaling pathways. This compound has been extensively studied for its potential therapeutic applications in various diseases, including cancer, inflammation, and autoimmune disorders.
科学研究应用
4-(4-chlorobenzyl)-N-(4-methoxyphenyl)-1-piperazinecarboxamide has been extensively studied for its potential therapeutic applications in various diseases, including cancer, inflammation, and autoimmune disorders. In cancer, 4-(4-chlorobenzyl)-N-(4-methoxyphenyl)-1-piperazinecarboxamide has been shown to inhibit the growth and proliferation of cancer cells by blocking the JAK2-STAT3 signaling pathway. This pathway is frequently dysregulated in cancer, leading to increased cell survival, proliferation, and metastasis. 4-(4-chlorobenzyl)-N-(4-methoxyphenyl)-1-piperazinecarboxamide has also been shown to sensitize cancer cells to chemotherapy and radiation therapy, making it a promising candidate for combination therapy.
In inflammation, 4-(4-chlorobenzyl)-N-(4-methoxyphenyl)-1-piperazinecarboxamide has been shown to inhibit the production of pro-inflammatory cytokines such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α) by blocking the JAK2-STAT3 pathway. This makes 4-(4-chlorobenzyl)-N-(4-methoxyphenyl)-1-piperazinecarboxamide a potential therapeutic agent for inflammatory diseases such as rheumatoid arthritis and inflammatory bowel disease.
In autoimmune disorders, 4-(4-chlorobenzyl)-N-(4-methoxyphenyl)-1-piperazinecarboxamide has been shown to inhibit the activation and differentiation of T cells by blocking the JAK2-STAT3 pathway. This makes 4-(4-chlorobenzyl)-N-(4-methoxyphenyl)-1-piperazinecarboxamide a potential therapeutic agent for autoimmune diseases such as multiple sclerosis and lupus.
作用机制
4-(4-chlorobenzyl)-N-(4-methoxyphenyl)-1-piperazinecarboxamide exerts its pharmacological effects by blocking the JAK2-STAT3 signaling pathway. JAK2 is a tyrosine kinase that is activated by cytokine receptors, leading to the phosphorylation and activation of STAT3. Activated STAT3 then translocates to the nucleus and regulates the expression of genes involved in cell survival, proliferation, and differentiation. 4-(4-chlorobenzyl)-N-(4-methoxyphenyl)-1-piperazinecarboxamide inhibits JAK2 by binding to its ATP-binding site, preventing the phosphorylation and activation of STAT3. This leads to the inhibition of cell survival, proliferation, and differentiation, making 4-(4-chlorobenzyl)-N-(4-methoxyphenyl)-1-piperazinecarboxamide a potential therapeutic agent for various diseases.
Biochemical and Physiological Effects
4-(4-chlorobenzyl)-N-(4-methoxyphenyl)-1-piperazinecarboxamide has been shown to have several biochemical and physiological effects, including inhibition of cell survival, proliferation, and differentiation. In cancer, 4-(4-chlorobenzyl)-N-(4-methoxyphenyl)-1-piperazinecarboxamide has been shown to induce apoptosis and cell cycle arrest, leading to the inhibition of cancer cell growth and proliferation. In inflammation, 4-(4-chlorobenzyl)-N-(4-methoxyphenyl)-1-piperazinecarboxamide has been shown to inhibit the production of pro-inflammatory cytokines, leading to the attenuation of inflammation. In autoimmune disorders, 4-(4-chlorobenzyl)-N-(4-methoxyphenyl)-1-piperazinecarboxamide has been shown to inhibit the activation and differentiation of T cells, leading to the attenuation of autoimmune responses.
实验室实验的优点和局限性
4-(4-chlorobenzyl)-N-(4-methoxyphenyl)-1-piperazinecarboxamide has several advantages and limitations for lab experiments. One advantage is that it is a small molecule inhibitor that can be easily synthesized and modified for structure-activity relationship studies. Another advantage is that it has been extensively studied for its potential therapeutic applications in various diseases. However, one limitation is that it is not a selective inhibitor of JAK2 and STAT3, as it can also inhibit other kinases and signaling pathways. Another limitation is that it has poor solubility in aqueous solutions, which can affect its bioavailability and pharmacokinetics.
未来方向
There are several future directions for the study of 4-(4-chlorobenzyl)-N-(4-methoxyphenyl)-1-piperazinecarboxamide. One direction is to develop more selective inhibitors of JAK2 and STAT3 that can overcome the limitations of 4-(4-chlorobenzyl)-N-(4-methoxyphenyl)-1-piperazinecarboxamide. Another direction is to investigate the potential therapeutic applications of 4-(4-chlorobenzyl)-N-(4-methoxyphenyl)-1-piperazinecarboxamide in other diseases, such as neurological disorders and cardiovascular diseases. Additionally, the development of novel drug delivery systems and formulations for 4-(4-chlorobenzyl)-N-(4-methoxyphenyl)-1-piperazinecarboxamide can improve its bioavailability and pharmacokinetics, making it a more effective therapeutic agent. Finally, the identification of biomarkers and predictive factors for the response to 4-(4-chlorobenzyl)-N-(4-methoxyphenyl)-1-piperazinecarboxamide can improve patient selection and treatment outcomes.
合成方法
4-(4-chlorobenzyl)-N-(4-methoxyphenyl)-1-piperazinecarboxamide can be synthesized by reacting 4-(4-chlorobenzyl)-1-piperazinecarboxylic acid with 4-methoxyaniline in the presence of coupling reagents such as N,N'-dicyclohexylcarbodiimide (DCC) and 1-hydroxybenzotriazole (HOBt). The resulting intermediate is then treated with thionyl chloride to form the corresponding acid chloride, which is then reacted with N-methylpiperazine to yield 4-(4-chlorobenzyl)-N-(4-methoxyphenyl)-1-piperazinecarboxamide.
属性
IUPAC Name |
4-[(4-chlorophenyl)methyl]-N-(4-methoxyphenyl)piperazine-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22ClN3O2/c1-25-18-8-6-17(7-9-18)21-19(24)23-12-10-22(11-13-23)14-15-2-4-16(20)5-3-15/h2-9H,10-14H2,1H3,(H,21,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QYHKZNARUCDNFO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)NC(=O)N2CCN(CC2)CC3=CC=C(C=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22ClN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
359.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。






![2-tert-butyl-6-[(3-isobutyl-1-methyl-1H-pyrazol-5-yl)carbonyl]-6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine](/img/structure/B5312888.png)
![2-chloro-4-fluoro-N-[3-(1H-imidazol-1-yl)propyl]benzamide](/img/structure/B5312895.png)

![methyl [4-(6-tert-butyl-1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl)-3-methyl-2-oxo-1-piperazinyl]acetate](/img/structure/B5312914.png)
![N'-(7-acetyl-2-pyridin-2-yl-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidin-4-yl)-N,N-dimethylethane-1,2-diamine](/img/structure/B5312926.png)

![4-{[2-(2-methoxyphenyl)-1-pyrrolidinyl]carbonyl}-1-phenyl-1H-1,2,3-triazole](/img/structure/B5312938.png)

